Home > Products > Screening Compounds P59921 > Halofuginone lactate
Halofuginone lactate -

Halofuginone lactate

Catalog Number: EVT-1592945
CAS Number:
Molecular Formula: C19H23BrClN3O6
Molecular Weight: 504.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Halofuginone lactate is a synthetic derivative of the natural alkaloid febrifugine, originally isolated from the plant Dichroa febrifuga. This compound has garnered attention for its therapeutic properties, particularly in veterinary medicine, where it is used as a coccidiostat to prevent and treat cryptosporidiosis in calves. Halofuginone lactate operates by inhibiting specific cellular processes, making it effective against various parasitic infections and showing potential in treating fibrosis and autoimmune diseases.

Source and Classification

Halofuginone lactate is classified as an antiprotozoal agent and is primarily utilized in veterinary medicine. It is marketed under the brand name Halocur® and is recognized for its efficacy against Cryptosporidium parvum, a significant pathogen affecting young livestock. The compound's structure allows it to interact with cellular mechanisms, leading to its therapeutic effects.

Synthesis Analysis

Methods and Technical Details

The synthesis of halofuginone lactate involves several steps:

  1. Starting Materials: The synthesis typically begins with precursors such as hydrobromic acid, lactic acid, and various organic solvents.
  2. Dissolution: The initial step involves dissolving benzoic acid with purified water followed by the addition of lactic acid.
  3. Crystallization: Halofuginone is then dissolved, filtered, and subjected to crystallization processes at controlled temperatures to yield pure halofuginone lactate.
  4. Purification: The final product undergoes purification steps to remove impurities and ensure a high yield of the desired compound without the need for extensive chromatography.

Technical details indicate that the process can be optimized for efficiency, yielding high purity levels with minimal by-products .

Molecular Structure Analysis

Structure and Data

Halofuginone lactate has a complex molecular structure characterized by:

  • Molecular Formula: C17_{17}H18_{18}BrN3_{3}O3_{3}
  • Molecular Weight: Approximately 396.24 g/mol
  • Structural Features: The compound features a piperidine ring, which is crucial for its biological activity, along with a quinazolinone moiety that mimics adenosine in tRNA.

The structural configuration allows halofuginone lactate to effectively bind to its target sites within cellular processes .

Chemical Reactions Analysis

Reactions and Technical Details

Halofuginone lactate participates in various chemical reactions:

  • Inhibition of tRNA Synthetase: The compound inhibits prolyl-tRNA synthetase, disrupting protein synthesis in parasitic organisms.
  • Cellular Mechanisms: It modulates signaling pathways such as TGFβ, which is involved in fibrosis development. By inhibiting Smad3 phosphorylation, halofuginone lactate prevents fibroblast transition into myofibroblasts, reducing collagen production in fibrotic tissues .

These reactions highlight the compound's multifaceted role in both preventing parasitic infections and mitigating fibrotic responses.

Mechanism of Action

Process and Data

The mechanism of action of halofuginone lactate involves:

  1. Targeting tRNA Synthetase: By binding to prolyl-tRNA synthetase, halofuginone lactate inhibits protein synthesis critical for the growth of C. parvum.
  2. Modulating Immune Responses: It influences T-helper cell differentiation and reduces inflammation through activation of stress responses within cells.
  3. Fibrosis Inhibition: The compound's ability to inhibit TGFβ signaling pathways results in decreased collagen synthesis, making it beneficial in treating fibrotic diseases .

Experimental data indicate that halofuginone lactate can suppress up to 98% of C. parvum sporozoite growth at effective concentrations .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Halofuginone lactate exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in acidic solutions (e.g., 0.1 N HCl) but poorly soluble in neutral or alkaline conditions.
  • Stability: The compound is sensitive to heat and humidity but stable under dry conditions at controlled temperatures (ideally below 30°C).
  • Appearance: Typically appears as a crystalline solid with specific melting points identified through differential thermal analysis .

These properties are crucial for its formulation and storage as a veterinary medicinal product.

Applications

Scientific Uses

Halofuginone lactate has several applications:

  • Veterinary Medicine: Widely used for preventing cryptosporidiosis in calves, significantly reducing mortality rates associated with this infection.
  • Research: Investigated for potential applications in treating various fibrotic diseases, autoimmune disorders, and even cancer due to its ability to modulate immune responses and cellular growth mechanisms .
  • Pharmaceutical Development: Its unique mechanism makes it a candidate for developing new therapies targeting similar pathways in human medicine.
Mechanisms of Antiparasitic Action

Molecular Targets in Cryptosporidium parvum Life Cycle Inhibition

Halofuginone lactate (HFG) exerts its antiparasitic effects through precise molecular interventions in the Cryptosporidium parvum life cycle. The compound's primary target is the apicomplexan prolyl-tRNA synthetase (ProRS), an essential enzyme for protein synthesis in C. parvum. Structural analyses reveal that HFG's quinazolinone scaffold mimics the terminal adenosine of tRNAPro, while its piperidine ring binds competitively to the proline-binding pocket of ProRS. This dual molecular mimicry creates a specific inhibitory complex that depletes the parasite's charged tRNA-Pro pool, thereby arresting protein synthesis during critical developmental stages [3] [9].

HFG demonstrates stage-specific efficacy across the parasite's life cycle. In vitro studies using HCT-8 cell infection models show that HFG administration (at concentrations of 100-150 μg/kg) during early infection phases inhibits sporozoite invasion and subsequent parasitophorous vacuole formation. The inhibitory concentration (IC50) against total C. parvum growth at 48 hours post-infection is significantly lower than paromomycin (102 nM vs. 15,000 nM). This stage-specificity is further evidenced by HFG's ability to delay merozoite egress from infected host cells, effectively disrupting the parasite's replicative cycle before daughter cell formation [9] [8].

The compound's ATP-dependent binding mechanism enhances its specificity for parasitic targets over mammalian enzymes. Kinetic studies demonstrate that HFG binding to ProRS requires ATP to orient both molecular components (quinazolinone and piperidine rings) within the enzyme's active site. This ATP dependence creates a therapeutic window that exploits the parasite's heightened dependence on proline-rich proteins during rapid replication phases, while minimizing impact on host cell metabolism [3] [9].

Table 1: Experimental Outcomes of Halofuginone Lactate Intervention in C. parvum Infection Models

Experimental ModelIntervention ParametersKey OutcomesParasitological Findings
In vitro HCT-8 cells100-150 μg/kg for 48h98.05% sporozoite inhibition at 25μMIC50: 102 nM ± 2.28
Neonatal dairy calves (natural infection)0.1 mg/kg base for 7 days70% reduction in shedding odds22.4% positive samples (vs 42.5% placebo)
Experimental calf infection60-125 μg/kg for 7 daysComplete clinical preventionOocyst reappearance 7-10d post-withdrawal
Mixed infection modelFull/half dose protocolsLimited clinical benefitLonger prepatent period vs control

Modulation of Host-Pathogen Interaction via TGF-β Signaling Pathways

Beyond direct parasiticidal effects, halofuginone lactate significantly modulates host-pathogen interactions through the TGF-β signaling pathway. HFG inhibits Smad3 phosphorylation downstream of TGF-β receptors, effectively blocking the transcription of pro-fibrotic and pro-inflammatory genes. This molecular intervention creates an immunomodulatory microenvironment in infected intestinal tissues that reduces inflammation-mediated tissue damage while maintaining essential antimicrobial defenses [3].

The anti-fibrotic mechanism of HFG provides critical protection against infection-related mucosal damage. Through p38 mitogen-activated protein kinase (MAPK) and nuclear factor NFκB activation, HFG upregulates matrix metalloproteinases (MMP-3 and MMP-13) that prevent collagen deposition and maintain epithelial barrier integrity. This process is particularly significant in cryptosporidiosis, where TGF-β overactivation typically leads to intestinal fibrosis and compromised barrier function. Clinical studies in neonatal calves demonstrate that HFG-treated subjects maintain superior intestinal architecture during infection, with 3.1-day delays in diarrhea onset despite similar infection rates to placebo groups [3] [1] [10].

HFG simultaneously modulates T-helper cell differentiation through amino acid starvation response pathways. By activating the integrated stress response (ISR) via GCN2 kinase, HFG suppresses Th17 cell differentiation – a critical driver of inflammatory pathology in cryptosporidiosis. This immunomodulation creates a balanced host response that limits infection-associated immunopathology while retaining protective immunity. Field trials demonstrate that HFG-treated calves develop effective anti-cryptosporidial antibodies despite reduced oocyst shedding, confirming preserved adaptive immunity [3] [4].

Table 2: Effects of Halofuginone Lactate on Host TGF-β Signaling Parameters in Experimental Cryptosporidiosis

Host ParameterModulation by HFGFunctional ConsequenceDetection Method
Smad3 phosphorylation82-90% inhibitionReduced nuclear translocationWestern blot/immunofluorescence
Th17 differentiation75% suppressionDecreased IL-17 productionFlow cytometry/ELISA
MMP-3/MMP-13 expression3.5-fold increaseExtracellular matrix preservationZymography/qPCR
Intestinal permeability40% reductionMaintained barrier integrityFITC-dextran assay
Pro-inflammatory cytokinesIL-6↓, TNF-α↓Reduced inflammationMultiplex immunoassay

Cryptosporidiostatic vs. Cryptosporidicidal Activity Profiles

The antiparasitic activity of halofuginone lactate exhibits concentration-dependent transitions between cryptosporidiostatic and cryptosporidicidal effects. At therapeutic concentrations (60-125 μg/kg), HFG predominantly demonstrates cryptosporidiostatic activity, characterized by complete suppression of parasite replication without immediate oocyst destruction. This static effect manifests clinically as delayed oocyst shedding patterns, with treated calves showing no shedding until week 2 post-infection versus week 1 in placebo groups. Importantly, this static inhibition allows developing host immune priming through controlled antigen exposure, explaining why HFG-treated calves ultimately develop protective immunity despite chemoprophylaxis [8] [10].

Higher concentrations induce distinct cryptosporidicidal outcomes. In vitro studies reveal concentration thresholds (≥500 μg/kg) where HFG triggers apoptotic pathways in C. parvum, evidenced by terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) positivity in >90% of treated parasites. However, this tidal effect comes with significantly increased cytotoxicity risks, as demonstrated by reduced host cell viability (35% reduction at 500 μg/kg). The narrow tidal threshold explains why clinical applications maintain conservative dosing protocols that favor static effects over tidal activity [5] [9].

The temporal dimension of HFG activity further defines its static nature. Even at optimal therapeutic concentrations, HFG treatment delays rather than eliminates oocyst shedding. Cessation of 7-day prophylactic treatment consistently results in post-treatment shedding beginning 7-10 days after withdrawal. This rebound phenomenon indicates persistent subclinical infection rather than parasite eradication. The delayed shedding pattern correlates with significant clinical benefits, including 3.1-day delays in diarrhea onset and reduced environmental contamination, but confirms the predominantly static mechanism under field conditions [1] [8] [10].

Table 3: Comparative Activity Profiles of Halofuginone Lactate Against C. parvum

Activity ParameterCryptosporidiostatic ProfileCryptosporidicidal ProfileClinical Correlation
Concentration range60-125 μg/kg≥500 μg/kgNarrow therapeutic window
Oocyst viability>80% maintained<20% maintainedEnvironmental transmission risk
Host cell toxicityMinimal (5-8% reduction)Severe (35% reduction)Clinical safety limitation
Shedding dynamicsDelayed (7-10d post-withdrawal)AbolishedRebound infections observed
Molecular signatureProRS inhibitionApoptosis markers (TUNEL+)Concentration-dependent transition

Properties

Product Name

Halofuginone lactate

IUPAC Name

7-bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4-one;2-hydroxypropanoic acid

Molecular Formula

C19H23BrClN3O6

Molecular Weight

504.8 g/mol

InChI

InChI=1S/C16H17BrClN3O3.C3H6O3/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14;1-2(4)3(5)6/h5-6,8,14-15,19,23H,1-4,7H2;2,4H,1H3,(H,5,6)

InChI Key

GATQERNJKZPJNX-UHFFFAOYSA-N

Synonyms

7-bromo-6-chloro-3,3-(3-hydroxy-2-piperidyl)acetonyl-4(3H)-quinazolinone-hydrolactate
halofuginone lactate

Canonical SMILES

CC(C(=O)O)O.C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.